molecular formula C7H8O6 B3028766 Triglochinic acid CAS No. 31795-12-7

Triglochinic acid

Cat. No. B3028766
CAS RN: 31795-12-7
M. Wt: 188.13 g/mol
InChI Key: PQFOLJLIMNNJQY-UHFFFAOYSA-N
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Description

Triglochinic acid is a monomeric compound that has been isolated from various plant sources. It was first identified as a decomposition product of the cyanogenic glucoside triglochinin, which was isolated from the flowers of Triglochin maritimum L. Upon hydrolysis, triglochinin yields triglochinic acid, among other products . Additionally, triglochinic acid has been isolated from the tubers of Pinellia pedatisecta Schott and has been used as a characteristic component to distinguish between Pinelliae rhizoma and Pinelliae pedatisectae rhizoma . The molecular formula of triglochinic acid is C7H8O6, and it is chemically known as (2E)-but-2-ene-1,2,4-tricarboxylic acid .

Synthesis Analysis

The synthesis of triglochinic acid in nature occurs through the decomposition of triglochinin, a cyanogenic glucoside. The process of hydrolysis that leads to the formation of triglochinic acid has been studied, although the specific enzymatic pathways and conditions in the plants that lead to its synthesis have not been detailed in the provided papers .

Molecular Structure Analysis

Triglochinic acid's molecular structure has been analyzed using NMR spectroscopy, which has helped in confirming its chemical structure. The structure determination was crucial in identifying the compound and understanding its chemical behavior .

Chemical Reactions Analysis

The chemical reactions involving triglochinic acid have not been extensively detailed in the provided papers. However, it is known that triglochinic acid is a product of the hydrolysis of triglochinin, indicating that it participates in chemical reactions related to the breakdown of cyanogenic glucosides .

Physical and Chemical Properties Analysis

The physical and chemical properties of triglochinic acid, such as solubility, melting point, and reactivity, have not been explicitly mentioned in the provided papers. However, the molecular formula C7H8O6 suggests that it is a relatively small organic acid with potential carboxylic acid functionalities, which could imply certain solubility in water and reactivity with bases .

Relevant Case Studies

A significant case study involving triglochinic acid was its use in distinguishing between two herbs, Pinelliae rhizoma and Pinelliae pedatisectae rhizoma. Through HPLC-DAD and HPLC-MS analysis, it was determined that only Pinelliae pedatisectae rhizoma contains triglochinic acid. This discovery has practical implications for the authentication of herbal products and ensuring their quality, as the adulteration ratio of Pinelliae rhizoma was found to be 69.2% in the market samples tested .

Scientific Research Applications

Isolation and Identification

  • Triglochinic acid was first isolated from the flowers of Triglochin maritimum as a decomposition product of triglochinin, a cyanogenic glucoside. This discovery shed light on the chemical composition of the plant and provided a basis for further research into the properties and applications of triglochinic acid (Eyjólfsson, 1970).

Authentication of Herbal Medicine

  • In a study focused on differentiating between Pinelliae rhizoma and Pinelliae pedatisectae rhizoma, triglochinic acid was identified as a key distinguishing component. This application is crucial in ensuring the authenticity and quality of herbal medicine, as the presence of triglochinic acid in Pinelliae pedatisectae rhizoma aids in identifying adulteration in herbal products (Jing et al., 2019).

Phytochemical and Toxicological Studies

  • Triglochinic acid has been studied in relation to its occurrence as part of cyanogenic glycosides in plants like Aralia spinosa. These studies contribute to our understanding of plant biochemistry and potential toxicological implications. The identification and quantification of triglochinic acid in different plant species help in evaluating their safety and medicinal properties (Lechtenberg et al., 2021).

Biosynthesis Pathways

  • Research into the biosynthesis of triglochinic acid in Triglochin maritima offers insights into the metabolic pathways of cyanogenic glucosides in plants. Understanding these pathways is essential for genetic engineering and the manipulation of plant secondary metabolites for various applications, including pharmaceuticals (Nahrstedt et al., 1984).

Environmental and Ecological Applications

  • Studies on Triglochin huegelii in greywater treatment demonstrate the potential of triglochinic acid-containing plants in environmental remediation. These plants can be effective in nutrient stripping from wastewater, thus playing a crucial role in ecological engineering and sustainable water management (Mars et al., 1999).

properties

IUPAC Name

(E)-but-2-ene-1,2,4-tricarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O6/c8-5(9)2-1-4(7(12)13)3-6(10)11/h1H,2-3H2,(H,8,9)(H,10,11)(H,12,13)/b4-1+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQFOLJLIMNNJQY-DAFODLJHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C=C(CC(=O)O)C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(/C=C(\CC(=O)O)/C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triglochinic acid

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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